molecular formula C18H17N3O5 B2823390 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 895442-83-8

2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2823390
CAS No.: 895442-83-8
M. Wt: 355.35
InChI Key: BWZKPNULLGBRHA-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound is of significant interest in antibacterial research, particularly against multi-drug resistant Gram-positive bacteria. Its structural analogue, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, has demonstrated potent bactericidal activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell membrane potential and inducing potassium ion efflux . Some analogues within this chemical class have also shown promising efficacy in eradicating pre-formed MRSA biofilms, a major challenge in treating persistent infections . The mechanism of action for related compounds is multifaceted; beyond membrane depolarization, global proteomics studies suggest they can impact other essential bacterial processes . Furthermore, the benzamide and dimethoxyphenyl motifs in its structure are associated with interactions in oncology research, as similar heterocyclic compounds are investigated for their inhibitory effects on critical cellular pathways and enzymes involved in cancer proliferation . This makes 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide a versatile candidate for researchers exploring novel mechanisms to overcome antibiotic resistance and for developing targeted anticancer agents.

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-9-5-4-7-11(13)17-20-21-18(26-17)19-16(22)12-8-6-10-14(24-2)15(12)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZKPNULLGBRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The oxadiazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

2,3-Dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, its antibacterial effects may result from its interaction with bacterial cell membranes or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

1,3,4-Oxadiazole derivatives are widely studied due to their stability, hydrogen-bonding capacity, and bioactivity. Key comparisons include:

Compound Name Substituents on Benzamide Substituents on Oxadiazole Key Features Biological Activity
Target Compound 2,3-Dimethoxy 2-Methoxyphenyl High methoxy content may enhance lipophilicity and π-π stacking. Antifungal (inferred from analogs)
LMM5 () 4-[Benzyl(methyl)sulfamoyl] 4-Methoxyphenylmethyl Sulfamoyl group introduces polarity. Antifungal (C. albicans inhibition via thioredoxin reductase)
LMM11 () 4-[Cyclohexyl(ethyl)sulfamoyl] Furan-2-yl Bulky cyclohexyl group reduces solubility but may improve target selectivity. Antifungal (C. albicans inhibition)
Compound 18 () 3-Thiomethoxy 2,3-Dihydrobenzo[d][1,4]dioxin-6-yl Thiomethoxy enhances electron density; dihydrodioxin improves planar stacking. Ca²⁺/calmodulin inhibition

Key Observations :

  • Methoxy groups (target compound) vs.
  • Aromatic vs. heteroaromatic substituents: The target compound’s 2-methoxyphenyl group may confer stronger π-π interactions compared to LMM11’s furan ring, which could affect binding to hydrophobic enzyme pockets .
Thiadiazole Analogues

Replacing the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) alters electronic properties and bioactivity:

Compound Name Core Heterocycle Substituents Key Features Biological Activity
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (–11) 1,3,4-Thiadiazole 2-Methoxyphenyl Sulfur atom increases electronegativity and polarizability. Insecticidal, fungicidal

Comparison :

  • Bioactivity Shift : Thiadiazole derivatives are more commonly associated with pesticidal activity, whereas oxadiazoles are prioritized for antimicrobial applications .
Substituent Variations on the Aromatic Rings
  • Halogenated Analogues : Compounds like N-(5-(2,3-dihydrobenzo[d][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21, ) incorporate bromine for increased steric bulk and electrophilicity, which may improve inhibition of enzymes like Ca²⁺/calmodulin .
  • Thiophene-Containing Analogues : 2,3-Dimethoxy-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]benzamide () replaces phenyl with thiophene, introducing sulfur-mediated conjugation effects that could alter electronic distribution and solubility .
Physicochemical Properties
  • Molecular Weight : The target compound (Mol. Wt. ~359.4 g/mol, ) is lighter than LMM5/LMM11 (~450–500 g/mol), suggesting better bioavailability .
  • Crystallinity: The thiadiazole analog () crystallizes in a monoclinic system (space group C2/c), whereas oxadiazoles often form less symmetric lattices due to varied substituent bulk .

Biological Activity

2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structure of the compound features a benzamide core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.49Apoptosis induction
Compound BLNCaP11.0Cell cycle arrest
2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideVarious (Pending)TBDTBD

Note: The exact IC50 values for 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide are still under investigation.

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects. Studies show that these compounds exhibit activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CE. coli10 µg/mLBactericidal
Compound DS. aureus5 µg/mLBacteriostatic
2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideTBDTBDTBD

The mechanism by which 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes: The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation: It could modulate receptors that play critical roles in cancer cell signaling pathways.
  • Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities. For example:

  • Study on Anticancer Properties: A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity.
  • Antimicrobial Evaluation: Another study investigated the antimicrobial properties of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed promising activity against resistant strains.

Q & A

Q. Methodological workflow :

Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). SHELXL (via SHELX suite) is standard for refinement, achieving R-factors < 0.08 .

Spectroscopy :

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.3) .

HPLC : Purity assessment (>95% purity with retention times ~8.2 min under C18 column conditions) .

Advanced: What strategies optimize biological activity through structure-activity relationships (SAR)?

Q. Key substituent effects :

  • Methoxy groups : The 2,3-dimethoxybenzamide moiety enhances lipid solubility (logP ~3.5) and membrane permeability, while the 2-methoxyphenyl-oxadiazole group improves target binding (e.g., kinase inhibition IC₅₀ < 1 µM) .
  • Oxadiazole ring : Replacing oxygen with sulfur (thiadiazole) reduces activity, highlighting the role of electronegativity in target interactions .
    Methodology :
  • Analog synthesis : Systematic variation of substituents (e.g., halogenation, sulfonamide addition) followed by enzymatic assays (e.g., COX-2 inhibition) .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like InhA enzyme (ΔG < -8 kcal/mol) .

Advanced: How is the compound’s mechanism of action studied in cancer pathways?

Q. Experimental approaches :

Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .

Cellular assays :

  • Apoptosis : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in HeLa cells (EC₅₀ ~10 µM) .
  • Cell cycle arrest : Western blotting for cyclin-dependent kinases (CDK2, CDK4) .

In vivo models : Xenograft studies in mice (e.g., 50 mg/kg oral dosing, tumor volume reduction >50% over 21 days) .

Advanced: How are computational methods applied to study its pharmacokinetics?

Q. Key methodologies :

  • ADMET prediction : SwissADME or ADMETlab2.0 evaluates:
    • Lipinski’s Rule : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) .
    • Bioavailability : 30–40% oral bioavailability predicted due to moderate solubility (LogS ~-4.5) .
  • Molecular dynamics (MD) simulations : GROMACS assesses stability in lipid bilayers (RMSD < 2 Å over 100 ns) .

Advanced: How to resolve contradictions in reported biological data?

Case example : Discrepancies in IC₅₀ values for COX-2 inhibition (1–10 µM across studies):

  • Root cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
  • Resolution :
    • Standardized protocols : Use recombinant human COX-2 (10 nM) with 100 µM arachidonic acid .
    • Control compounds : Include celecoxib (IC₅₀ ~0.05 µM) for cross-validation .

Basic: What are the stability profiles under varying pH and temperature?

Q. Analytical methods :

  • HPLC-UV stability studies :
    • pH stability : Degradation <5% at pH 2–9 (24 hours, 37°C) .
    • Thermal stability : Stable at 25°C; 10% degradation at 60°C over 48 hours .
      Storage recommendations : -20°C in amber vials (DMSO stock solutions).

Advanced: How is crystallographic data used to rationalize solubility?

Q. SC-XRD insights :

  • Intermolecular interactions : Hydrogen bonds between oxadiazole N and water (2.85 Å) enhance aqueous solubility (~0.2 mg/mL) .
  • Crystal packing : Tight π-π stacking (3.4 Å spacing) correlates with low solubility in nonpolar solvents .

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